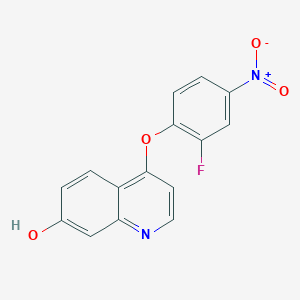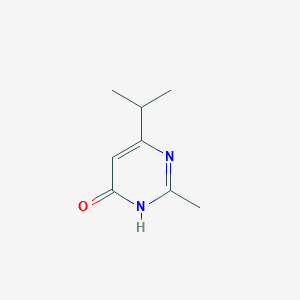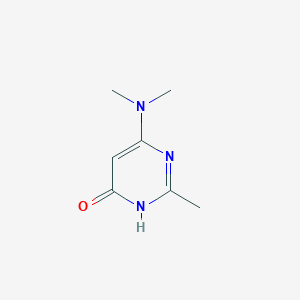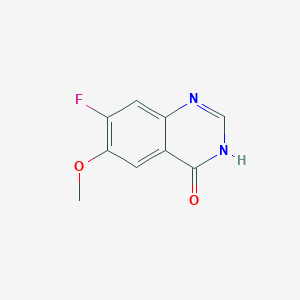![molecular formula C15H10F3N3O3 B1417729 3-[4-(2-トリフルオロメチルベンジルオキシ)ピリジン-2-イル]-4H-[1,2,4]オキサジアゾール-5-オン CAS No. 1219453-90-3](/img/structure/B1417729.png)
3-[4-(2-トリフルオロメチルベンジルオキシ)ピリジン-2-イル]-4H-[1,2,4]オキサジアゾール-5-オン
説明
3-[4-(2-Trifluoromethylbenzyloxy)-pyridin-2-yl]-4H-[1,2,4]oxadiazol-5-one (TFO) is a new synthetic organic compound with a wide range of applications in scientific research. It is a member of the oxadiazole family, which includes compounds with a range of biological activities. TFO has been studied for its potential to act as an inhibitor of several enzymes and to affect the activity of proteins in the cell. This compound has been used in a variety of laboratory settings for its ability to affect biochemical and physiological processes.
科学的研究の応用
抗がん活性
1,2,4-オキサジアゾール誘導体は、顕著な抗がん活性を示すことが見出されています。 これらの化合物は、特定のがん細胞株を標的にするように設計することができ、腫瘍の増殖を阻害する効果を示しています .
抗菌および抗細菌活性
これらの化合物は、抗菌および抗細菌活性も示し、耐性菌株に対抗する新しい抗生物質の開発のための潜在的な候補となっています .
抗真菌性
抗菌性と同様に、オキサジアゾール誘導体は、真菌感染の治療に有効であり、既存の抗真菌薬の代替手段を提供します .
鎮痛および抗炎症作用
オキサジアゾール誘導体の鎮痛および抗炎症効果により、痛みと炎症性疾患の管理に役立ちます .
抗けいれん効果
これらの化合物は、けいれん性疾患の治療における潜在的な用途について研究されており、抗けいれん薬の開発のための新しい道を提供しています .
降圧剤の用途
オキサジアゾール誘導体は、降圧剤の創出に利用でき、高血圧の制御に貢献します .
糖尿病治療の可能性
研究により、これらの化合物は糖尿病の管理に用途がある可能性があり、糖尿病治療の新たな可能性を提供しています .
高エネルギー密度材料 (HEDMs)
一部のオキサジアゾール誘導体は、エネルギー特性のために高エネルギー密度材料として使用される可能性が検討されており、さまざまな産業および軍事用途に影響を与える可能性があります .
作用機序
Target of Action
The compound, 3-[4-(2-Trifluoromethylbenzyloxy)-pyridin-2-yl]-4H-[1,2,4]oxadiazol-5-one, is a derivative of 1,2,4-oxadiazole . 1,2,4-oxadiazoles have been synthesized as anti-infective agents with anti-bacterial, anti-viral, and anti-leishmanial activities . Therefore, the primary targets of this compound could be various infectious agents such as bacteria, viruses, and parasites.
Mode of Action
1,2,4-oxadiazoles, in general, are known to possess hydrogen bond acceptor properties due to the electronegativities of nitrogen and oxygen . This allows them to form specific interactions with different target receptors, which could lead to the inhibition or activation of these targets.
Biochemical Pathways
Given the broad-spectrum anti-infective activity of 1,2,4-oxadiazoles , it can be inferred that this compound may interfere with essential biochemical pathways in infectious agents, leading to their inhibition.
Result of Action
Given the anti-infective activity of 1,2,4-oxadiazoles , it can be inferred that this compound may result in the inhibition of growth or killing of infectious agents.
生化学分析
Biochemical Properties
3-[4-(2-Trifluoromethylbenzyloxy)-pyridin-2-yl]-4H-[1,2,4]oxadiazol-5-one plays a significant role in biochemical reactions due to its ability to interact with various enzymes and proteins. It has been shown to inhibit certain bacterial enzymes, thereby exhibiting antibacterial activity . The compound interacts with enzymes such as Xanthomonas oryzae pv. oryzae and Xanthomonas oryzae pv. oryzicola, inhibiting their activity and leading to antibacterial effects. These interactions are primarily due to the hydrogen bond acceptor properties of the oxadiazole ring, which allows it to form stable complexes with the target enzymes .
Cellular Effects
The effects of 3-[4-(2-Trifluoromethylbenzyloxy)-pyridin-2-yl]-4H-[1,2,4]oxadiazol-5-one on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound has been observed to affect the expression of genes involved in bacterial cell wall synthesis, leading to cell lysis and death. Additionally, it can disrupt cellular metabolism by inhibiting key metabolic enzymes, thereby reducing the energy production in bacterial cells.
Molecular Mechanism
At the molecular level, 3-[4-(2-Trifluoromethylbenzyloxy)-pyridin-2-yl]-4H-[1,2,4]oxadiazol-5-one exerts its effects through several mechanisms. It binds to the active sites of target enzymes, inhibiting their catalytic activity. This binding is facilitated by the formation of hydrogen bonds and hydrophobic interactions between the compound and the enzyme . The inhibition of enzyme activity leads to a cascade of molecular events, including the disruption of metabolic pathways and changes in gene expression. These molecular interactions are crucial for the compound’s antibacterial activity.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-[4-(2-Trifluoromethylbenzyloxy)-pyridin-2-yl]-4H-[1,2,4]oxadiazol-5-one change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under harsh conditions . Long-term studies have shown that the compound maintains its antibacterial activity for several weeks, but its efficacy may decrease over time due to degradation . Additionally, prolonged exposure to the compound can lead to adaptive responses in bacterial cells, potentially reducing its effectiveness .
Dosage Effects in Animal Models
The effects of 3-[4-(2-Trifluoromethylbenzyloxy)-pyridin-2-yl]-4H-[1,2,4]oxadiazol-5-one vary with different dosages in animal models. At low doses, the compound exhibits potent antibacterial activity with minimal adverse effects . At higher doses, it can cause toxicity and adverse effects, including liver and kidney damage . Threshold effects have been observed, where the compound’s efficacy plateaus beyond a certain dosage, indicating that higher doses do not necessarily translate to increased antibacterial activity .
Metabolic Pathways
3-[4-(2-Trifluoromethylbenzyloxy)-pyridin-2-yl]-4H-[1,2,4]oxadiazol-5-one is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which are responsible for its metabolism and degradation . The compound can also affect metabolic flux by inhibiting key enzymes in bacterial metabolic pathways, leading to the accumulation of certain metabolites and depletion of others . These metabolic changes are crucial for its antibacterial activity.
Transport and Distribution
The transport and distribution of 3-[4-(2-Trifluoromethylbenzyloxy)-pyridin-2-yl]-4H-[1,2,4]oxadiazol-5-one within cells and tissues are mediated by various transporters and binding proteins. The compound can be actively transported into bacterial cells via specific transporters, where it accumulates and exerts its antibacterial effects . Additionally, binding proteins within the cell can sequester the compound, affecting its localization and activity .
Subcellular Localization
The subcellular localization of 3-[4-(2-Trifluoromethylbenzyloxy)-pyridin-2-yl]-4H-[1,2,4]oxadiazol-5-one is critical for its activity. The compound is primarily localized in the cytoplasm, where it interacts with target enzymes and proteins . Post-translational modifications, such as phosphorylation, can influence its localization and activity by directing it to specific cellular compartments . These modifications are essential for the compound’s antibacterial activity.
特性
IUPAC Name |
3-[4-[[2-(trifluoromethyl)phenyl]methoxy]pyridin-2-yl]-4H-1,2,4-oxadiazol-5-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10F3N3O3/c16-15(17,18)11-4-2-1-3-9(11)8-23-10-5-6-19-12(7-10)13-20-14(22)24-21-13/h1-7H,8H2,(H,20,21,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWTCMGDCTJCXFK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)COC2=CC(=NC=C2)C3=NOC(=O)N3)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10F3N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。








![Tert-butyl 4-hydroxy-5,6-dihydropyrido[3,4-D]pyrimidine-7(8H)-carboxylate](/img/structure/B1417658.png)

![6-(tert-Butyl)-1H-imidazo[1,2-b]pyrazol-2(3H)-one](/img/structure/B1417661.png)
![2-Methylpyrrolo[2,1-f][1,2,4]triazin-4(1H)-one](/img/structure/B1417662.png)


![5,7-Dichloropyrido[4,3-d]pyrimidin-4(3H)-one](/img/structure/B1417665.png)

